3-bromo-4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromo group, a methoxy group, and a triazolothiadiazole moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: Conversion of the nitro group to an amine using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Bromination: Introduction of a bromo group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromo group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Hydroxyl Derivatives: Formed by oxidation of the methoxy group.
Aminated Derivatives: Formed by substitution of the bromo group with amines.
Thiolated Derivatives: Formed by substitution of the bromo group with thiols.
Scientific Research Applications
3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Pharmaceutical Research: Explored for its potential use in drug development and as a lead compound for new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-4-METHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE: Similar structure but with a methyl group instead of a propyl group.
4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE: Lacks the bromo group.
Uniqueness
3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C21H20BrN5O2S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H20BrN5O2S/c1-3-4-18-24-25-21-27(18)26-20(30-21)14-7-5-13(6-8-14)12-23-19(28)15-9-10-17(29-2)16(22)11-15/h5-11H,3-4,12H2,1-2H3,(H,23,28) |
InChI Key |
HQBYRXJCQDWYHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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